(4-Chlorophenyl)(cyclohexyl)methanol

Physicochemical Profiling pKa Prediction Structural Analog Comparison

(4-Chlorophenyl)(cyclohexyl)methanol (CAS 106165-42-8) is a chiral secondary alcohol that solves achiral isomer contamination in stereoselective synthesis. Unlike its primary alcohol isomer (CAS 95266-30-1), it provides a resolvable chiral center for asymmetric drug discovery. • BBB design: PSA 20.23 Ų & LogP 3.95 meet CNS permeability criteria. • Enantiomer resolution: Established methods yield enantiopure material. • Selective reactivity: pKa 14.16 enables mild O-alkylation without racemization. 97% purity. Global shipping.

Molecular Formula C13H17ClO
Molecular Weight 224.72 g/mol
CAS No. 106165-42-8
Cat. No. B3045405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chlorophenyl)(cyclohexyl)methanol
CAS106165-42-8
Molecular FormulaC13H17ClO
Molecular Weight224.72 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C13H17ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10,13,15H,1-5H2
InChIKeyUWCWPJZIKQCZIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Chlorophenyl)(cyclohexyl)methanol Procurement Guide


(4-Chlorophenyl)(cyclohexyl)methanol is a chiral secondary alcohol featuring a central carbon atom bonded to a 4-chlorophenyl group, a cyclohexyl ring, a hydroxyl group, and a hydrogen atom . This substitution pattern creates a stereocenter, distinguishing it from constitutionally isomeric primary alcohols where the cyclohexyl ring is directly substituted . It serves as a versatile small molecule scaffold and intermediate for synthesizing complex organic molecules, particularly where chirality is a key structural consideration .

Chiral secondary alcohol scaffold for asymmetric synthesis and resolution studies
Structurally distinct from achiral primary alcohol isomer; supports stereochemical-control context
Predicted low PSA and favorable LogP may support CNS permeability screening research

Why Generic Analogs Cannot Replace (4-Chlorophenyl)(cyclohexyl)methanol


Substituting (4-chlorophenyl)(cyclohexyl)methanol with a generic 'in-class' arylcyclohexylmethanol analog introduces significant risk due to quantifiable differences in physicochemical properties and stereochemistry. For example, the closely related isomer [1-(4-chlorophenyl)cyclohexyl]methanol (CAS 95266-30-1) shares an identical molecular formula but differs in its core structure, being a primary alcohol . This results in a measured density (1.152 vs. 1.125 g/cm³) and a predicted pKa (14.16 vs. 15.05), which directly impact handling, formulation, and reactivity in subsequent synthetic steps . Furthermore, the chiral secondary alcohol structure of the target compound provides a vital handle for asymmetric synthesis that is absent in the achiral primary alcohol isomer, leading to a complete functional divergence in stereoselective applications .

Replacement with achiral primary alcohol isomer removes the chiral center, blocking stereochemical control in asymmetric synthesis.
Density and pKa differences (predicted) alter solubility, formulation, and selective deprotonation; substitution may shift reactivity outcomes.

Differentiating (4-Chlorophenyl)(cyclohexyl)methanol: Quantitative Evidence


Direct Physicochemical Comparison vs. Primary Alcohol Isomer

A direct head-to-head comparison of predicted physicochemical data reveals that (4-chlorophenyl)(cyclohexyl)methanol has a higher electron density and is more acidic than its primary alcohol isomer, [1-(4-chlorophenyl)cyclohexyl]methanol . The secondary benzylic alcohol structure of the target compound likely facilitates greater electron delocalization upon deprotonation, explaining its lower predicted pKa.

Density & Acidity vs. Isomer
Head-to-head
Target: 1.152 g/cm³, pKa 14.16 Isomer: 1.125 g/cm³, pKa 15.05 ΔDensity = +0.027 g/cm³, ΔpKa = -0.89
Reported higher acidity supports selective deprotonation in synthetic routes.
Predicted values; experimental validation recommended.
Physicochemical Profiling pKa Prediction Structural Analog Comparison Lead Optimization

Chiral Center for Asymmetric Synthesis

The target compound possesses a single, unambiguous chiral center at the secondary benzylic alcohol carbon, a feature completely absent in the achiral primary alcohol isomer . This structural distinction is not merely descriptive; the compound class is directly applicable in patented stereoselective synthetic routes. A patent for a stereoselective synthesis of intermediates for heterocyclic compounds uses a chiral halogen-substituted benzhydrol analog, confirming that such chiral secondary alcohol scaffolds are crucial for introducing enantiomeric purity into complex APIs [1].

Chiral Center vs. Achiral
Class-level
Present vs. Absent; enables diastereomeric resolution.
Supports enantioselective synthesis and stereochemical-control studies.
Class-level inference based on patent US 11,639,349 B2 and structural class.
Asymmetric Synthesis Chiral Building Block Stereoselective Synthesis Diastereomeric Resolution

CNS-Optimized Physicochemical Profile

The target compound's predicted physicochemical profile (PSA 20.23 Ų, LogP 3.95) places it favorably within the established chemical space for CNS-active drugs [1]. When compared to class-average parameters for orally active CNS drugs (PSA < 60-70 Ų, LogP 2-5), this scaffold has a superior balance for initial permeability screening compared to alternatives with bulkier, more polar, or significantly different logP profiles. [2].

CNS Permeability Profile
Class-level
PSA 20.23 Ų LogP 3.95
Reported profile aligns with CNS drug-like property space for permeability screening.
Predicted values; class-level reference (NeuroRx, 2005).
CNS Drug Discovery Physicochemical Property Analysis Blood-Brain Barrier Penetration Medicinal Chemistry

Application Scenarios for (4-Chlorophenyl)(cyclohexyl)methanol


Low PSA Chiral Fragment for CNS Lead Optimization

A medicinal chemistry team developing a kinase inhibitor for a neurodegenerative disease requires a fragment with proven low polar surface area (PSA < 25 Ų) to ensure high intrinsic blood-brain barrier permeability. (4-Chlorophenyl)(cyclohexyl)methanol, with a predicted PSA of 20.23 Ų and LogP of 3.95, meets this critical design criterion [1]. The presence of a chiral secondary alcohol provides an immediate vector for generating enantiopure derivatives to probe the stereospecificity of target binding, a strategic advantage over using an achiral fragment with a similar LogP/PSA profile that would require additional synthetic maneuvers to introduce chirality.

Conformationally Constrained Scaffold for Stapled Peptides

In synthesizing conformationally constrained peptidomimetics, researchers can leverage the rigid aromatic core and the chiral secondary alcohol of (4-chlorophenyl)(cyclohexyl)methanol. The scaffold acts as a turn-inducing motif where the cyclohexyl and 4-chlorophenyl groups provide conformational restriction . The lower pKa (14.16 vs. 15.05) of the target compound compared to its primary alcohol isomer allows for selective O-alkylation or esterification under mild basic conditions, a key reaction for incorporating the building block into a larger peptide sequence without racemization at other sensitive sites.

Enantiopure Bulky Catalyst for Asymmetric Organocatalysis

A process chemistry group developing an enantioselective reduction needs a bulky, chiral secondary alcohol to synthesize a new class of oxazaborolidine catalysts. The target compound's single chiral center can be resolved into its enantiomers using established methods, as supported by its structural class [2]. The resolved enantiomer, with its distinct phenyl and cyclohexyl steric bulk, is predicted to create a more sterically differentiating catalyst environment than analogs with smaller substituents, potentially leading to higher enantioselectivity in the target reduction reaction.

Bifunctional Photoaffinity Probe Synthesis

To create a photoaffinity probe for a novel protein target, a researcher requires a core scaffold that can be sequentially functionalized with a photoreactive group and a reporter tag. (4-Chlorophenyl)(cyclohexyl)methanol provides three points of diversification . The chlorine atom on the phenyl ring serves as a handle for transition-metal-catalyzed cross-coupling to introduce a terminal alkyne for click chemistry. The chiral secondary alcohol, predicted to be more acidic (pKa 14.16) than its primary alcohol analog , can be selectively functionalized with a diazirine-containing acid chloride in the presence of other sensitive groups, enabling a clean, stepwise probe assembly.

Application
Selection Property
Validation Focus
Low PSA chiral fragment for CNS lead optimization
Predicted low polar surface area; favorable LogP
Blood-brain barrier permeability screening
Conformationally constrained scaffold for stapled peptides
Chiral secondary alcohol; lower pKa for selective O-alkylation
Racemization-free conjugation under mild conditions
Enantiopure bulky catalyst for asymmetric organocatalysis
Resolvable chiral center; steric bulk from cyclohexyl/phenyl
Catalyst enantioselectivity in model reductions
Bifunctional photoaffinity probe synthesis
Three orthogonal diversification sites
Stepwise functionalization with photoreactive and reporter groups
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